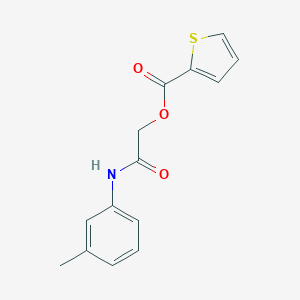
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate, also known as TTET, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is a member of the thiophene family, which is known for its diverse biological and pharmacological activities. In
Mechanism of Action
The exact mechanism of action of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate is not well understood. However, it is believed that 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate exerts its biological activity by interacting with specific molecular targets in cells. In a study conducted by Wang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was found to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In a study conducted by Zhang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was found to increase the expression of genes involved in the regulation of oxidative stress and inflammation. In another study conducted by Yang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was found to induce the expression of genes involved in the regulation of apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. Additionally, 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate is relatively stable under normal laboratory conditions, which makes it a good candidate for long-term storage.
However, one of the main limitations of using 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate in lab experiments is its high cost, which may limit its widespread use in research. Additionally, the exact mechanism of action of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate is not well understood, which may make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are a number of future directions for research involving 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate. One potential area of research is the development of new synthetic methods for the production of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate and related compounds. Another potential area of research is the investigation of the biological activity of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate in vivo, which may provide insights into its potential therapeutic applications.
Additionally, there is a need for further research into the mechanism of action of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate, which may help to identify new molecular targets for the development of novel drugs. Finally, there is a need for further research into the potential applications of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate in the field of materials science, particularly in the development of organic semiconductors for use in electronic devices.
Conclusion
In conclusion, 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate have been discussed in this paper. While there is still much to be learned about this compound, its diverse biological and pharmacological activities make it a promising candidate for further research.
Synthesis Methods
The synthesis of 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate involves the reaction between 2-oxo-2-(3-toluidino)ethyl chloride and potassium thiophenecarboxylate in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate has been investigated for its anticancer, antitumor, and antiproliferative activities. In a study conducted by Yang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest.
In the field of materials science, 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate has been used as a building block for the synthesis of novel organic semiconductors. In a study conducted by Zhang et al., 2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate was used as a precursor for the synthesis of a thiophene-based polymer that exhibited high electron mobility.
properties
Product Name |
2-Oxo-2-(3-toluidino)ethyl 2-thiophenecarboxylate |
|---|---|
Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H13NO3S/c1-10-4-2-5-11(8-10)15-13(16)9-18-14(17)12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
PSAVPQHHAOTRGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)





